11-(2-Bromoethyl)tricosane
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Overview
Description
11-(2-Bromoethyl)tricosane is an organic compound that belongs to the class of alkyl bromides It is characterized by a long carbon chain with a bromine atom attached to the third carbon of the decyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-(2-Bromoethyl)tricosane typically involves the bromination of the corresponding alkane. One common method is the free radical bromination, where the decylpentadecane is treated with bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 11-(2-Bromoethyl)tricosane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. The compound can participate in both (S_N1) and (S_N2) mechanisms, depending on the reaction conditions and the nature of the nucleophile.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetone.
Reduction: The bromide can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Alcohols: When reacted with hydroxide ions, this compound forms the corresponding alcohol.
Ethers: Reaction with alkoxide ions results in the formation of ethers.
Amines: Amines can replace the bromine atom to form alkylamines.
Scientific Research Applications
11-(2-Bromoethyl)tricosane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the preparation of surfactants and other materials that require long alkyl chains.
Biological Studies: It serves as a model compound for studying the behavior of long-chain alkyl bromides in biological systems.
Mechanism of Action
The mechanism of action of 11-(2-Bromoethyl)tricosane in chemical reactions involves the formation of a carbocation intermediate in (S_N1) reactions or a direct displacement in (S_N2) reactions. The bromine atom, being a good leaving group, facilitates these processes. In biological systems, the compound can interact with cellular membranes due to its hydrophobic long alkyl chain, potentially disrupting membrane integrity.
Comparison with Similar Compounds
- 2-Decyltetradecyl bromide
- 4-Decylhexadecyl bromide
- 5-Decylheptadecyl bromide
Comparison: 11-(2-Bromoethyl)tricosane is unique due to the specific positioning of the bromine atom on the third carbon of the decyl group. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs, the branching position can affect the physical properties such as melting point and solubility, as well as the compound’s behavior in chemical reactions and applications in material science.
Properties
Molecular Formula |
C25H51B |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
11-(2-bromoethyl)tricosane |
InChI |
InChI=1S/C25H51Br/c1-3-5-7-9-11-13-14-16-18-20-22-25(23-24-26)21-19-17-15-12-10-8-6-4-2/h25H,3-24H2,1-2H3 |
InChI Key |
RPEIICZTMCCVTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CCBr |
Origin of Product |
United States |
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